

# cis-VZ185: A Validated Negative Control for the PROTAC Degrader VZ185

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Compound of Interest		
Compound Name:	VZ185	
Cat. No.:	B611792	Get Quote

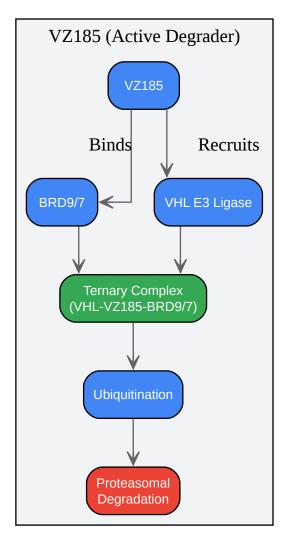
In the rapidly evolving field of targeted protein degradation, the use of well-characterized chemical tools is paramount for generating robust and reproducible data. **VZ185** has emerged as a potent and selective PROTAC (Proteolysis Targeting Chimera) for the degradation of the bromodomain-containing proteins BRD7 and BRD9.[1][2][3][4][5][6] To ensure that the observed cellular effects of **VZ185** are a direct consequence of BRD7 and BRD9 degradation, a suitable negative control is essential. cis-**VZ185** has been designed and validated for this purpose.[4][5][6][7] This guide provides a comprehensive comparison of **VZ185** and cis-**VZ185**, highlighting the critical role of cis-**VZ185** in dissecting the specific biological consequences of BRD7/9 degradation.

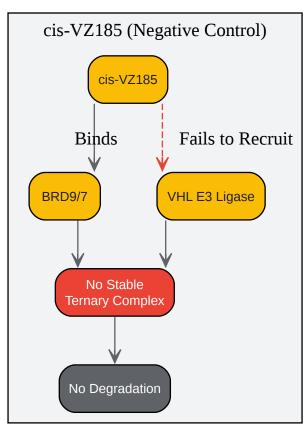
## Mechanism of Action: The Importance of E3 Ligase Recruitment

**VZ185** is a bifunctional molecule that simultaneously binds to the bromodomains of BRD7 and BRD9 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][6] This binding event brings the target proteins into close proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.

cis-**VZ185** is the (S)-hydroxy diastereoisomer of **VZ185**.[4][5][6] This subtle stereochemical change has a profound impact on its biological activity. While cis-**VZ185** retains comparable binding affinity for the bromodomains of BRD7 and BRD9, it is unable to effectively recruit the VHL E3 ligase.[4][5][6] This inability to form a stable ternary complex of VHL-PROTAC-target protein renders cis-**VZ185** incapable of inducing the degradation of BRD7 and BRD9.[4][5][6]







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Figure 1. Mechanism of VZ185 vs. cis-VZ185.

#### **Comparative Biological Activity**

The differential ability of **VZ185** and cis-**VZ185** to recruit VHL and induce degradation is reflected in their cellular activities. While **VZ185** potently reduces BRD7 and BRD9 protein levels, cis-**VZ185** shows no significant degradation activity.

### In Vitro Binding and Cellular Degradation



Parameter	VZ185	cis-VZ185	Reference
VHL Binding (ITC KD)	26 ± 9 nM	Not Determined	[4][6]
BRD9-BD Binding (ITC KD)	5.1 ± 0.6 nM	Comparable to VZ185	[4][6]
BRD9 Degradation (DC50 in RI-1 cells)	1.8 nM	Inactive	[5]
BRD7 Degradation (DC50 in RI-1 cells)	4.5 nM	Inactive	[5]
BRD9 Degradation (DC50 in EOL-1 cells)	2.3 nM	Not Determined	[4][6]
BRD9 Degradation (DC50 in A204 cells)	8.3 nM	Not Determined	[4][6]

**Cellular Viability** 

Cell Line	VZ185 (EC50)	cis-VZ185 (EC50)	Reference
EOL-1	3.4 nM	Not Determined	[4][6]
A-204	39.8 nM	Not Determined	[4][6]

### **Experimental Protocols**

To aid researchers in utilizing cis-**VZ185** as a negative control, detailed protocols for key experiments are provided below.

## Western Blotting for BRD7/9 Degradation

This protocol is designed to assess the degradation of BRD7 and BRD9 in response to treatment with **VZ185** and cis-**VZ185**.





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**Figure 2.** Western Blotting experimental workflow.

- Cell Culture: Plate cells (e.g., RI-1, EOL-1, A-204) at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a range of concentrations of VZ185 and cis-VZ185
  (e.g., 1 nM to 1000 nM) or with DMSO as a vehicle control for a specified time (e.g., 2, 8, or 18 hours).[1][6]
- Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- · Detection and Analysis:
  - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
  - Quantify the band intensities and normalize the levels of BRD7 and BRD9 to the loading control.

#### **Proteomics Analysis for Selectivity**

Mass spectrometry-based proteomics can be used to assess the selectivity of **VZ185**-induced degradation across the entire proteome, with cis-**VZ185** serving as a crucial control to exclude off-target effects unrelated to VHL-mediated degradation.

- · Cell Treatment and Lysis:
  - Treat cells (e.g., RI-1) in triplicate with DMSO, 100 nM VZ185, or 100 nM cis-VZ185 for 4 hours.[4][5][6]
  - Harvest and lyse the cells.
- · Protein Digestion and Peptide Labeling:
  - Digest the proteins into peptides using trypsin.
  - Label the peptides with isobaric tags (e.g., TMT) for multiplexed quantitative analysis.
- LC-MS/MS Analysis:
  - Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis:
  - Identify and quantify the proteins in each sample.
  - Compare the protein abundance in VZ185- and cis-VZ185-treated cells to the DMSO control.



 Proteins that are significantly downregulated only in the VZ185-treated samples are considered targets of VZ185-induced degradation. As expected, studies have shown that BRD7 and BRD9 are not depleted by treatment with cis-VZ185.[4][5][6]

#### Conclusion

cis-VZ185 is an indispensable tool for researchers working with the BRD7/9 degrader VZ185. Its ability to bind to the target bromodomains without recruiting the VHL E3 ligase allows for the clear attribution of cellular phenotypes to the specific degradation of BRD7 and BRD9. By including cis-VZ185 as a negative control in experimental designs, scientists can ensure the rigor and validity of their findings in the exciting and promising field of targeted protein degradation.

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